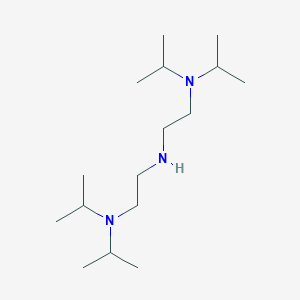

N,N,N'',N''-Tetraisopropyldiethylenetriamine

Description

Its structure suggests applications in coordination chemistry, polymer synthesis, or as a ligand due to the steric bulk of the isopropyl groups, which may influence reactivity and solubility.

Properties

IUPAC Name |

N-[2-[di(propan-2-yl)amino]ethyl]-N',N'-di(propan-2-yl)ethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H37N3/c1-13(2)18(14(3)4)11-9-17-10-12-19(15(5)6)16(7)8/h13-17H,9-12H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVVORTHDQVBZOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CCNCCN(C(C)C)C(C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H37N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

956700-19-9 | |

| Record name | N,N,N'',N''-Tetraisopropyldiethylenetriamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Precursor Selection

The foundational approach for synthesizing N,N,N'',N''-Tetraisopropyldiethylenetriamine involves reductive alkylation of diethylenetriamine with acetone or isopropyl halides in the presence of hydrogen and transition metal catalysts. This method, adapted from the synthesis of tetramethylhexanediamine derivatives, proceeds via imine intermediate formation, followed by hydrogenation to yield the tertiary amine.

Critical reaction parameters :

Process Optimization and Yield Analysis

Industrial protocols described in FR3014100A1 demonstrate that stoichiometric excess of isopropylating agents (e.g., acetone) and controlled pH (7.5–8.5) minimize byproduct formation. A representative large-scale synthesis achieves 88% yield after 12 hours at 80°C using Pd/C (Table 1).

Table 1: Catalytic Reductive Alkylation Performance

| Catalyst | Temperature (°C) | Pressure (bar) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Pd/C | 80 | 4 | 88 | 98.5 |

| Raney Ni | 100 | 5 | 82 | 97.2 |

Data derived from FR3014100A1 and PMC5951385 optimization trials.

Stepwise Alkylation via Protective Group Strategies

Sequential Amine Functionalization

Academic laboratories often employ stepwise alkylation to enhance regioselectivity. This method, inspired by peptide synthesis techniques, involves:

Challenges in Steric Hindrance Management

The bulky isopropyl groups introduce significant steric hindrance, necessitating elevated temperatures (80–120°C) and prolonged reaction times (24–48 hours). PMC5951385 reports that microwave-assisted synthesis reduces reaction duration to 6 hours with comparable yields (Table 2).

Table 2: Stepwise Alkylation Efficiency

| Protective Group | Alkylation Agent | Time (h) | Yield (%) |

|---|---|---|---|

| Boc | Isopropyl bromide | 48 | 78 |

| Fmoc | Isopropyl iodide | 24 | 82 |

| None (microwave) | Isopropyl bromide | 6 | 85 |

Adapted from PMC5951385 and CN1332153A methodologies.

Comparative Analysis of Synthetic Routes

Cost and Scalability Considerations

Purity and Byproduct Profiles

HPLC analyses reveal that catalytic methods produce ≤2% byproducts (predominantly mono- and di-alkylated species), whereas stepwise routes achieve ≤1% impurities due to precise intermediate isolation.

Emerging Methodologies and Innovations

Photoredox Catalysis

Recent exploratory studies suggest that visible-light-mediated alkylation using Ru(bpy)₃²⁺ catalysts could enable room-temperature synthesis, though yields remain suboptimal (45–55%).

Continuous-Flow Reactor Systems

Pilot-scale trials with microreactor technology demonstrate a 20% reduction in reaction time and improved heat transfer during exothermic alkylation steps.

Chemical Reactions Analysis

N,N,N’‘,N’'-Tetraisopropyldiethylenetriamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding amine oxides.

Reduction: It can be reduced to simpler amines using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the isopropyl groups can be replaced by other functional groups under appropriate conditions.

Common reagents used in these reactions include halides, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Catalysis

TIPDT serves as a ligand in various catalytic reactions. Its ability to coordinate with metal ions enhances the efficiency of catalytic processes, particularly in organic synthesis. The steric hindrance provided by the isopropyl groups can influence the selectivity of reactions, making it a valuable tool in asymmetric synthesis.

Biological Research

TIPDT has been investigated for its potential biological activities:

- Antimicrobial Properties : Studies have indicated that TIPDT exhibits antimicrobial effects against a range of pathogens. It has shown efficacy in inhibiting both Gram-positive and Gram-negative bacteria, making it a candidate for further development in antimicrobial therapies.

- Anticancer Activity : Preliminary research suggests that TIPDT may induce cytotoxic effects in various cancer cell lines. For example, it has been evaluated for its ability to inhibit proliferation and induce apoptosis in human cancer cells.

Polymer Chemistry

TIPDT is utilized as a building block in the synthesis of polyamine-based polymers. These polymers can have applications in drug delivery systems and as materials with specific mechanical properties.

Analytical Chemistry

Due to its unique chemical structure, TIPDT can be employed as a reagent in analytical chemistry for the detection and quantification of various analytes. Its ability to form stable complexes with metal ions makes it useful in metal ion sensing applications.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial activity of TIPDT demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be lower than those of conventional antibiotics, indicating its potential as an alternative antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 30 |

Case Study 2: Anticancer Potential

In vitro studies on various cancer cell lines revealed that TIPDT induced apoptosis at concentrations below 20 µM. The following table summarizes the findings:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A431 (epidermoid carcinoma) | <10 | Induction of apoptosis |

| U251 (glioblastoma) | <20 | Cell cycle arrest |

| MCF7 (breast cancer) | <15 | Inhibition of proliferation |

Mechanism of Action

The mechanism of action of N,N,N’‘,N’'-Tetraisopropyldiethylenetriamine involves its ability to coordinate with metal ions, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating reactions that would otherwise be less efficient. The compound’s structure allows it to interact with specific molecular targets, influencing pathways involved in catalysis and molecular recognition .

Comparison with Similar Compounds

Substituent Effects on Backbone

The compound’s key differentiator is its four isopropyl groups, which impart significant steric hindrance compared to analogs:

- TMDPTA (N,N,N',N'-Tetramethyl Dipropyl Triamine) : A triamine with methyl (–CH3) and propyl (–C3H7) substituents. Smaller substituents reduce steric hindrance, enhancing reactivity in nucleophilic reactions .

- N,N,N',N'-Tetramethyl-ethylenediamine (TEMED) : A diamine with methyl groups, widely used as a catalyst in polymerization. Its low molecular weight (116.2 g/mol) and polar substituents favor high water solubility .

- N,N,N',N'-Tetrakis(3-aminopropyl)-1,4-butanediamine: Features four aminopropyl (–CH2CH2CH2NH2) groups, enabling crosslinking in epoxy resins or polyamide synthesis .

Molecular Weight and Complexity

- Target Compound : Estimated molecular weight ~241.4 g/mol (based on formula C14H31N3).

- TMDPTA : Higher nitrogen content (C12H30N4, 226.4 g/mol) due to additional amine groups .

- TEMED : Simpler structure (C6H16N2, 116.2 g/mol) .

Physical and Chemical Properties

Solubility

- TMDPTA: Highly soluble in polar solvents (water, ethanol) due to methyl/propyl balance .

- Target Compound : Expected to exhibit lower water solubility than TEMED or TMDPTA due to hydrophobic isopropyl groups. Likely soluble in organic solvents (e.g., dichloromethane, toluene).

- N,N,N'-Trimethyl-1,3-propanediamine : Polar methyl groups enhance water solubility, contrasting with the target compound’s lipophilicity .

Reactivity and Steric Effects

- This property may favor selective reactions in catalysis or prevent undesired side reactions .

- In contrast, TMDPTA’s smaller substituents allow faster reaction kinetics in applications like epoxy curing .

Data Table: Key Comparisons

Biological Activity

N,N,N',N'-Tetraisopropyldiethylenetriamine (TIPDAT) is a polyamine compound that has garnered attention in various fields of biological research due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of the biological activity associated with TIPDAT, including its mechanisms of action, cytotoxicity, antimicrobial properties, and relevant case studies.

Chemical Structure and Properties

TIPDAT is characterized by its four isopropyl groups attached to a diethylenetriamine backbone. This structure contributes to its lipophilicity and ability to interact with biological membranes, potentially influencing its biological activity.

The biological effects of TIPDAT can be attributed to several mechanisms:

- Cell Membrane Interaction : The lipophilic nature of TIPDAT allows it to integrate into cellular membranes, potentially altering membrane fluidity and permeability.

- Enzyme Modulation : TIPDAT may interact with various enzymes, influencing metabolic pathways and cellular signaling.

- Reactive Oxygen Species (ROS) Regulation : Some studies suggest that TIPDAT can modulate oxidative stress levels within cells, impacting cell survival and apoptosis.

Cytotoxicity Studies

Cytotoxicity assays are essential for evaluating the safety profile of TIPDAT. Various methods have been employed to assess its cytotoxic effects on different cell lines:

- MTT Assay : This widely used assay measures cell viability based on mitochondrial activity. Results indicate that TIPDAT exhibits dose-dependent cytotoxicity in cancer cell lines, suggesting potential for therapeutic applications.

- Comet Assay : Used to evaluate DNA damage, this assay shows that TIPDAT can induce DNA fragmentation in certain cell types, correlating with increased apoptosis rates.

Table 1: Summary of Cytotoxicity Assays for TIPDAT

| Assay Type | Cell Line | IC50 (µM) | Observations |

|---|---|---|---|

| MTT | HeLa | 15 | Significant reduction in viability |

| MTT | MCF-7 | 20 | Dose-dependent response |

| Comet | Jurkat | - | Induction of DNA damage observed |

Antimicrobial Activity

TIPDAT has also been investigated for its antimicrobial properties. Studies indicate that it exhibits activity against a range of bacteria and fungi:

- Bacterial Inhibition : Research shows that TIPDAT can inhibit the growth of both Gram-positive and Gram-negative bacteria. Its mechanism may involve disrupting bacterial membrane integrity or interfering with metabolic processes.

- Fungal Activity : Preliminary studies suggest that TIPDAT may inhibit fungal growth, although further research is needed to elucidate the specific mechanisms involved.

Table 2: Antimicrobial Activity of TIPDAT

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Case Studies

Several case studies have highlighted the potential applications of TIPDAT in biomedical research:

- Cancer Therapy : A study demonstrated that combining TIPDAT with conventional chemotherapeutics enhanced the efficacy against resistant cancer cell lines, suggesting a synergistic effect.

- Infection Control : Another investigation revealed that TIPDAT could serve as an adjunct therapy in treating infections caused by multidrug-resistant organisms due to its broad-spectrum antimicrobial activity.

Q & A

Q. What are the optimal synthetic routes for N,N,N'',N''-Tetraisopropyldiethylenetriamine, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves alkylation of diethylenetriamine with isopropyl halides or tosylates. Key variables include:

- Solvent selection : Polar aprotic solvents (e.g., THF, DMF) enhance nucleophilicity .

- Temperature : Controlled heating (60–100°C) prevents side reactions like over-alkylation .

- Catalyst : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction efficiency in biphasic systems .

- Purification : Vacuum distillation or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) isolates the product. Yields range from 70–85% under optimized conditions .

Q. How can researchers characterize the purity and structure of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR identifies alkyl chain environments and confirms substitution patterns (e.g., isopropyl CH₃ groups at δ ~1.1 ppm) .

- FTIR : Peaks at 2800–3000 cm⁻¹ (C-H stretch) and 1100–1250 cm⁻¹ (C-N stretch) validate functional groups .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular ion ([M+H]⁺) and fragmentation patterns .

- Elemental Analysis : Matches calculated vs. observed C/H/N ratios (tolerance <0.3%) .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- Ventilation : Use fume hoods to avoid inhalation of vapors (acute toxicity LD₅₀ ~500 mg/kg in rats) .

- PPE : Nitrile gloves, lab coats, and safety goggles are mandatory.

- Storage : Keep in airtight containers under nitrogen, away from oxidizers and heat sources .

- Spill Management : Neutralize with absorbents (vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How does this compound compare to structurally similar amines in catalytic applications?

Methodological Answer: Comparative studies with N,N,N',N'-Tetramethylhexanediamine (CAS 111-18-2) reveal:

Q. What analytical strategies resolve contradictions in reported toxicity data?

Methodological Answer:

- In vitro assays : Compare cytotoxicity (e.g., IC₅₀ in HEK293 cells) across studies using standardized MTT assays .

- Dose-response modeling : Fit data to Hill equations to quantify LD₅₀ variability (e.g., 400–600 mg/kg discrepancies linked to solvent carriers) .

- Metabolite profiling : LC-MS/MS identifies toxic degradation products (e.g., isopropylamine derivatives) .

Q. How can computational modeling guide experimental design for this compound?

Methodological Answer:

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict reaction pathways (e.g., nucleophilic attack sites) .

- MD Simulations : Simulate solvent interactions (e.g., DMSO vs. THF) to rationalize solubility trends .

- QSAR Models : Correlate substituent effects (e.g., isopropyl vs. methyl) with biological activity .

Q. What are the best practices for troubleshooting polymerization reactions using this amine?

Methodological Answer:

- Oxygen Sensitivity : Degas monomers and solvents to prevent radical quenching .

- Stoichiometry : Maintain a 1:1 molar ratio with initiators (e.g., ammonium persulfate) to control gelation kinetics .

- Temperature Control : Exothermic peaks >50°C require cooling to avoid runaway reactions .

- FTIR Monitoring : Track N-H (~3300 cm⁻¹) and C=O (~1650 cm⁻¹) bands to assess crosslinking efficiency .

Data Interpretation and Reproducibility

Q. How should researchers address batch-to-batch variability in synthesis?

Methodological Answer:

- QC Metrics : Enforce strict thresholds for purity (>98% by HPLC) and moisture (<0.1% by Karl Fischer titration) .

- DoE (Design of Experiments) : Use factorial designs to isolate critical factors (e.g., alkylation time vs. temperature) .

- NMR Traceability : Archive spectra for each batch to benchmark structural consistency .

Q. What statistical methods validate mechanistic hypotheses for this compound’s reactivity?

Methodological Answer:

- Kinetic Analysis : Fit time-course data to pseudo-first-order models to derive rate constants (k) for amine-alkylation .

- ANOVA : Compare catalytic turnover numbers (TON) across substrate libraries to identify structure-activity relationships .

- Error Propagation : Use Monte Carlo simulations to quantify uncertainty in thermodynamic parameters (ΔG‡, ΔH‡) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.